molecular formula C26H24N2O7 B2684194 benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate CAS No. 899900-55-1

benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate

Cat. No.: B2684194
CAS No.: 899900-55-1
M. Wt: 476.485
InChI Key: INQLRTMJCWECPB-UHFFFAOYSA-N
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Description

Benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate is a complex organic compound featuring a quinazolinone core substituted with a trimethoxyphenyl group and an acetate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

benzyl 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-32-21-13-18(14-22(33-2)24(21)34-3)28-25(30)19-11-7-8-12-20(19)27(26(28)31)15-23(29)35-16-17-9-5-4-6-10-17/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQLRTMJCWECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or through the use of pre-functionalized intermediates.

    Esterification: The final step involves the esterification of the quinazolinone derivative with benzyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazoline derivatives.

    Substitution: The benzyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-cancer agent due to its ability to inhibit key enzymes and pathways involved in cell proliferation. It has also been studied for its anti-inflammatory and anti-microbial properties.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features make it a candidate for further modification to enhance its activity and selectivity.

Mechanism of Action

The mechanism of action of benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate involves the inhibition of specific enzymes and signaling pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The trimethoxyphenyl group is known to interact with various molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets microtubules.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.

Uniqueness

Benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate is unique due to its combination of a quinazolinone core with a trimethoxyphenyl group and an acetate ester. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

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